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An In-depth Technical Guide to the Structural Analysis of (1S,2S)-2,4,4-trimethylcyclohexan-
1-amine

Introduction
(1S,2S)-2,4,4-trimethylcyclohexan-1-amine is a chiral saturated cyclic amine with the

molecular formula C₉H₁₉N and a molecular weight of 141.25 g/mol .[1] As a substituted

cyclohexane derivative, its structure is defined by a complex interplay of stereochemistry and

conformational isomerism. Chiral cyclohexylamines are pivotal structural motifs, frequently

appearing in natural products and serving as essential building blocks or chiral auxiliaries in the

synthesis of pharmaceuticals.[2][3] Their specific three-dimensional arrangement is often

directly correlated with biological activity, making a precise and unambiguous structural

determination paramount for applications in drug discovery and development.

This guide provides a comprehensive technical overview of the methodologies employed for

the complete structural elucidation of (1S,2S)-2,4,4-trimethylcyclohexan-1-amine. We will

delve into the core principles, experimental protocols, and data interpretation for key analytical
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techniques, offering field-proven insights into the causality behind experimental choices and

ensuring a self-validating analytical workflow.

Core Molecular Architecture and Stereochemistry
The fundamental structure of the target molecule consists of a cyclohexane ring, which

preferentially adopts a low-energy chair conformation to minimize angular and torsional strain.

The ring is substituted as follows:

C1: An amine (-NH₂) group.

C2: A methyl (-CH₃) group.

C4: A gem-dimethyl group (-C(CH₃)₂).

The stereochemical descriptor (1S,2S) defines the absolute configuration at the two chiral

centers, C1 and C2. This specific configuration dictates a trans relationship between the amine

and the C2-methyl group. The bulky gem-dimethyl group at the C4 position effectively "locks"

the cyclohexane ring into a preferred chair conformation, significantly influencing the

equilibrium between axial and equatorial positions of the other substituents. A thorough

analysis aims to confirm this trans stereochemistry and determine the preferred orientation

(axial/equatorial) of the C1-amino and C2-methyl groups.

Property Value Source

Molecular Formula C₉H₁₉N [1]

Molecular Weight 141.25 g/mol [1]

CAS Number 134734-59-1 [1]

Appearance Clear, mobile liquid [4]

Odor
Fishy, characteristic of aliphatic

amines
[5]
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A singular analytical technique is insufficient for complete structural verification. A multi-faceted

approach, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass

Spectrometry (MS), and X-ray Crystallography, is essential for an unambiguous assignment.

Structural Analysis Workflow

Data Acquisition

Interpretation & Confirmation

Purified (1S,2S)-2,4,4-trimethylcyclohexan-1-amine Sample

NMR Spectroscopy
(¹H, ¹³C, 2D-NOESY)
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Determine Absolute
3D Structure (Solid State)

Complete Structural Assignment

Click to download full resolution via product page

Figure 1: Integrated workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
The Cornerstone of Structural Analysis
Expertise & Experience: NMR spectroscopy is the most powerful technique for determining the

detailed connectivity and stereochemistry of organic molecules in solution. For a substituted

cyclohexane like our target, ¹H NMR, particularly the coupling constants between protons on

C1 and C2, provides direct evidence of their relative orientation (cis/trans, axial/equatorial). 2D

NMR techniques like NOESY are then used as a self-validating system to confirm through-

space relationships.
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¹H NMR Spectroscopy
Protocol:

Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.6 mL of

a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

Solvent Choice: CDCl₃ is a common first choice. However, the amine proton (-NH₂) signal

can be broad and exchangeable. Using DMSO-d₆ can sharpen the N-H signal and allow for

observation of its coupling to adjacent protons.[6]

Data Acquisition: Record the spectrum on a 400 MHz or higher field spectrometer. Standard

parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.

D₂O Shake: To definitively identify the N-H proton signals, add a drop of D₂O to the NMR

tube, shake vigorously, and re-acquire the spectrum. The N-H signal will disappear due to

proton-deuterium exchange.[7]

Expected Data & Interpretation:

Chemical Shifts (δ): Protons adjacent to the electron-withdrawing amine group are

deshielded and appear downfield.[7] The gem-dimethyl groups at C4 will likely give two

distinct singlets due to the chiral environment, while the C2-methyl will be a doublet.

Integration: The relative integrals of the signals will confirm the number of protons in each

environment (e.g., 2H for -NH₂, 3H for C2-CH₃, 6H for the gem-dimethyl groups).

Coupling Constants (J): The key diagnostic is the coupling constant between H1 and H2

(³J_HH). A large coupling constant (typically 8-13 Hz) is indicative of a trans-diaxial

relationship, while smaller values (2-5 Hz) suggest an axial-equatorial or diequatorial

relationship. This single piece of data provides strong evidence for the ring conformation and

relative stereochemistry.

¹³C NMR Spectroscopy
Protocol:

Sample Preparation: The same sample prepared for ¹H NMR can be used.
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Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans

is typically required due to the low natural abundance of ¹³C.

Expected Data & Interpretation: Due to the molecule's asymmetry, all nine carbon atoms are

chemically unique and should produce nine distinct signals. The carbon atom bonded to the

nitrogen (C1) will be the most downfield of the sp³ carbons, typically in the 50-60 ppm range.[6]

2D NMR (NOESY)
Expertise & Experience: While ¹H coupling constants provide strong evidence, a Nuclear

Overhauser Effect Spectroscopy (NOESY) experiment provides definitive, through-space

confirmation. If H1 and the protons of the C2-methyl group are on the same face of the ring

(cis), they will show a NOESY cross-peak. If they are on opposite faces (trans), this correlation

will be absent, but a correlation between H1 and H2 will be observed. This serves as an

orthogonal validation of the stereochemical assignment.

NMR Analysis Protocol

Dissolve Sample
(e.g., CDCl₃, DMSO-d₆)

Acquire ¹H Spectrum Acquire ¹³C Spectrum Acquire 2D NOESY Spectrum

Interpret δ, Integration, J-Coupling
(Determine Relative Stereochemistry)
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Figure 2: Decision-making workflow for NMR analysis.

Mass Spectrometry (MS): Confirming Identity and
Formula
Expertise & Experience: Mass spectrometry is indispensable for confirming the molecular

weight and, with high-resolution instruments (HRMS), the elemental composition. The choice of

ionization technique is critical. Electron Ionization (EI) provides valuable fragmentation data for

structural clues, while "soft" ionization techniques like Electrospray Ionization (ESI) are ideal for

accurately determining the mass of the protonated molecular ion [M+H]⁺.

Protocol (ESI-HRMS):

Sample Preparation: Prepare a dilute solution of the amine in a suitable solvent like

methanol or acetonitrile, often with a trace amount of formic acid to promote protonation.

Infusion: Infuse the sample directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

Data Acquisition: Acquire the spectrum in positive ion mode using a high-resolution mass

analyzer such as a Time-of-Flight (TOF) or Orbitrap.

Data Analysis: Determine the accurate mass of the [M+H]⁺ ion and use the instrument's

software to calculate the elemental formula. The measured mass should be within 5 ppm of

the theoretical mass for C₉H₂₀N⁺ (142.1596).

Expected Fragmentation (in EI-MS): In a complementary EI-MS experiment, the molecular ion

(m/z 141) would be observed. The most characteristic fragmentation pathway for cyclic amines

is alpha-cleavage, involving the loss of an alkyl radical adjacent to the nitrogen atom. This

provides corroborating evidence for the substituent pattern around the amine group.
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Mass Spectrometry Fragmentation (EI)
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Figure 3: A likely EI fragmentation pathway for the title compound.

X-ray Crystallography: The Definitive Solid-State
Structure
Trustworthiness: While NMR provides the structure in solution, X-ray crystallography offers an

unambiguous, high-resolution snapshot of the molecule in the solid state.[8] It is the ultimate

arbiter for determining absolute stereochemistry, bond lengths, and bond angles, provided a

suitable single crystal can be obtained.

Protocol:

Derivatization (Optional but Recommended): Primary amines can be difficult to crystallize.

Derivatization with an aromatic sulfonyl chloride or carboxylic acid to form a stable

sulfonamide or amide often yields highly crystalline materials. This also introduces a known

chiral center if a chiral derivatizing agent is used, allowing for unambiguous assignment of

the absolute configuration via anomalous dispersion (the Flack parameter).
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Crystallization: Dissolve the purified compound (or its derivative) in a minimal amount of a

suitable solvent. Use slow evaporation, vapor diffusion, or slow cooling techniques to grow

single crystals of sufficient size and quality.[8]

Data Collection: Mount a single crystal on a goniometer head of a single-crystal X-ray

diffractometer. Cool the crystal under a stream of nitrogen gas (e.g., to 100 K) to minimize

thermal motion.

Structure Solution and Refinement: Collect the diffraction data and process it to solve and

refine the crystal structure.

Expected Data & Interpretation: The output is a 3D model of the molecule that will definitively

confirm:

The chair conformation of the cyclohexane ring.

The trans relationship between the C1 and C2 substituents.

The precise axial or equatorial orientation of all substituents.

The absolute (1S,2S) configuration (if successfully determined).

Conclusion
The structural analysis of (1S,2S)-2,4,4-trimethylcyclohexan-1-amine requires a synergistic

application of advanced analytical techniques. NMR spectroscopy establishes the molecular

framework, connectivity, and stereochemistry in solution, with ¹H NMR coupling constants and

2D NOESY data providing a self-validating system. High-resolution mass spectrometry

unequivocally confirms the elemental composition. Finally, single-crystal X-ray crystallography

provides the ultimate, high-precision determination of the three-dimensional structure in the

solid state. This rigorous, multi-technique characterization is fundamental to understanding the

molecule's properties and is a prerequisite for its rational application in drug design and

asymmetric synthesis, where precise molecular architecture dictates function.
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